Boiling Point and Vapor Pressure Profile Enables High-Temperature Processes Unattainable with Acyclic Ethers
Cyclopentyl ether exhibits a predicted boiling point of 209.2±8.0 °C at 760 mmHg , which is 33.3 °C lower than that of its six-membered ring analog, dicyclohexyl ether (242.5±8.0 °C) , and 67.2 °C higher than that of the linear acyclic analog, di-n-butyl ether (142-143 °C) . Its vapor pressure is predicted to be 0.3±0.4 mmHg at 25 °C , compared to 0.1±0.5 mmHg for dicyclohexyl ether and 4.8 mmHg for di-n-butyl ether . This intermediate volatility profile positions cyclopentyl ether as a viable solvent for reactions requiring temperatures above the boiling point of common acyclic ethers but with lower energy input and reduced risk of thermal degradation compared to higher-boiling cyclic alternatives.
| Evidence Dimension | Boiling Point at 760 mmHg |
|---|---|
| Target Compound Data | 209.2±8.0 °C |
| Comparator Or Baseline | Dicyclohexyl ether: 242.5±8.0 °C; Di-n-butyl ether: 142-143 °C |
| Quantified Difference | −33.3 °C vs. dicyclohexyl ether; +67.2 °C vs. di-n-butyl ether |
| Conditions | Predicted data (ACD/Labs Percepta Platform) for target and dicyclohexyl ether; experimental literature data for di-n-butyl ether |
Why This Matters
Selecting cyclopentyl ether over acyclic ethers enables high-temperature reactions without excessive pressure or solvent loss, while avoiding the extreme temperatures and energy costs associated with dicyclohexyl ether.
